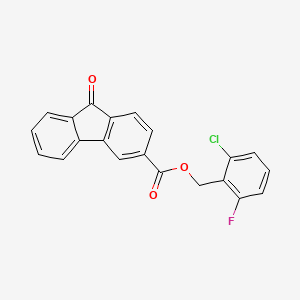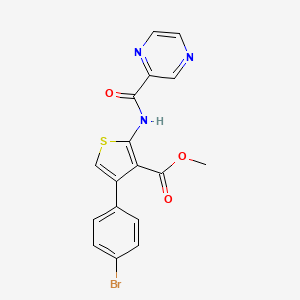![molecular formula C18H16BrNO6 B3521965 Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3521965.png)
Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate
Descripción general
Descripción
Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a nitrophenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable benzoate precursor, followed by esterification and nitration reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted products.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester functional group can undergo hydrolysis. These interactions can modulate biological pathways and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the nitrophenyl and ester groups.
Ethyl benzoate: Lacks the bromine and nitrophenyl groups, making it less reactive.
Uniqueness
Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate is unique due to the combination of its bromine, nitrophenyl, and ester functional groups
Propiedades
IUPAC Name |
ethyl 3-bromo-4-[[2-(4-nitrophenyl)acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO6/c1-2-25-18(22)13-5-6-14(16(19)10-13)11-26-17(21)9-12-3-7-15(8-4-12)20(23)24/h3-8,10H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQMFXDKMQQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate](/img/structure/B3521898.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B3521902.png)
![N-(2,3-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3521906.png)
![isobutyl 2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoate](/img/structure/B3521909.png)

![2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3521929.png)
![5-bromo-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3521937.png)

![N,N'-2,6-pyridinediylbis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B3521951.png)
![4-chloro-N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3521954.png)
![N-[6-(3,4-DIMETHOXYBENZAMIDO)PYRIDIN-2-YL]-3,4-DIMETHOXYBENZAMIDE](/img/structure/B3521961.png)
![2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate](/img/structure/B3521980.png)
![2-Chloro-6-fluorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate](/img/structure/B3521986.png)
![ethyl 4-[({4-[(5-bromo-2-furoyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B3521993.png)
